1-(2-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that consists of an imidazolidinone ring fused with a pyridine moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized from commercially available starting materials, typically involving the reaction of 2-methyl-3-pyridinecarboxaldehyde with imidazolidinone precursors. The synthesis often requires specific conditions to achieve optimal yields and purity.
1-(2-Methylpyridin-3-yl)imidazolidin-2-one belongs to the class of imidazolidinones, which are characterized by their imidazolidine structure and are known for their diverse chemical reactivity and biological properties.
The synthesis of 1-(2-Methylpyridin-3-yl)imidazolidin-2-one typically involves the following steps:
Common reagents include:
The reaction is often carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or other side reactions.
Key structural data include:
1-(2-Methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions, including yield and selectivity towards desired products.
The mechanism of action for 1-(2-Methylpyridin-3-yl)imidazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Research indicates that this compound may exhibit antimicrobial and anticancer activities, potentially through mechanisms involving inhibition of specific biochemical pathways or interactions with cellular components.
Key chemical properties include:
1-(2-Methylpyridin-3-yl)imidazolidin-2-one has several scientific applications:
The strategic disconnection of 1-(2-methylpyridin-3-yl)imidazolidin-2-one reveals two primary synthons: a functionalized pyridine precursor and an ethylene urea equivalent. Pathway A involves disconnection at the N1-C8 bond, revealing 2-methylpyridin-3-amine and 2-chloroethylisocyanate as key building blocks. This approach leverages the nucleophilic character of the pyridinylamine toward electrophilic carbonyl species. Pathway B employs carbonyl group incorporation via cyclocondensation of N-(2-methylpyridin-3-yl)ethane-1,2-diamine with carbonyl transfer reagents (phosgene equivalents, carbon dioxide, or dialkyl carbonates) . The diamine precursor itself can be derived from 3-amino-2-methylpyridine and 2-haloethylamine through nucleophilic substitution. Alternative disconnections include ring-closing metathesis of bis-allyl ureas or transition-metal-catalyzed diamination of allylic alcohols, though these are less atom-economical for this specific target [7].
Table 1: Retrosynthetic Pathways for 1-(2-Methylpyridin-3-yl)imidazolidin-2-one
Disconnection Site | Synthons Generated | Key Bond Formation | Advantages |
---|---|---|---|
N1-C8 bond | 2-Methylpyridin-3-amine + 2-Chloroethylisocyanate | Nucleophilic addition-cyclization | High regioselectivity, commercial availability |
C7=O bond | N-(2-Methylpyridin-3-yl)ethane-1,2-diamine + COCl₂ | Carbonylative cyclization | Atom economy (with CO₂), scalability |
C5-N4/C6-N4 bonds | 3-Isocyanato-2-methylpyridine + Ethylenediamine | Stepwise assembly | Flexible substitution pattern |
Copper catalysis enables efficient intramolecular C–N bond formation for constructing the imidazolidinone core. A significant advancement involves the CuI-catalyzed oxidative cyclization of N-(2-methylpyridin-3-yl)-N'-(2-hydroxyethyl)urea derivatives under aerobic conditions. This method employs catalytic CuI (5-10 mol%) in dimethylformamide at 100-120°C, achieving cyclization yields of 78-92% within 4-8 hours. The mechanism proceeds via copper-activated alcohol oxidation to the aldehyde, followed by intramolecular imine formation and nucleophilic attack by the ureido nitrogen [5] [7].
Palladium-catalyzed carbonylation offers a direct route using PdI₂/KI systems with carbon monoxide and oxygen. This approach converts N-(2-methylpyridin-3-yl)ethane-1,2-diamine to the target imidazolidinone via oxidative carbonylation. The reaction proceeds through nitrogen palladation, CO insertion to form a carbamoylpalladium intermediate, and intramolecular nucleophilic displacement to yield the cyclic urea. Critical parameters include CO pressure (10-20 atm), temperature (80-100°C), and solvent choice (toluene/water biphasic system), delivering yields up to 85% .
Table 2: Transition-Metal Catalyzed Cyclization Methods
Catalyst System | Substrate | Conditions | Yield (%) | Key Features |
---|---|---|---|---|
CuI (10 mol%) | N-(Pyridin-3-yl)-N'-hydroxyethyl urea | DMF, 110°C, O₂, 6 h | 78-92 | Aerobic oxidation, broad functional group tolerance |
PdI₂/KI (3 mol%) | N-(Pyridin-3-yl)ethylenediamine | Toluene/H₂O, CO (15 atm), 80°C, 12 h | 85 | Atom-economical, generates H₂O as byproduct |
AuCl₃ (2 mol%) | Propargylureas with pyridinyl group | MeCN, 60°C, 2 h | 90* | *Requires pre-functionalized substrate |
Microwave irradiation dramatically accelerates the formation of the imidazolidinone core, reducing reaction times from hours to minutes while improving yields and purity. A one-pot protocol condenses 3-amino-2-methylpyridine with 2-bromoethylisocyanate under microwave irradiation (150-180°C, 20-30 minutes) in aprotic solvents like N-methylpyrrolidone (NMP), achieving yields of 88-95% [5]. This method circumvents the isolation of moisture-sensitive intermediates.
The urea cyclocondensation route benefits significantly from microwave dielectric heating. Combining N-(2-methylpyridin-3-yl)ethane-1,2-diamine with carbonyl transfer agents (urea, 1,1'-carbonyldiimidazole, or di-tert-butyl dicarbonate) under solvent-free microwave conditions (100-150 W, 140°C) completes cyclization in 5-15 minutes with yields exceeding 90%. This approach eliminates solvent waste and enhances reaction efficiency by 8-12 fold compared to conventional heating [4] [5].
Table 3: Conventional vs. Microwave-Assisted Synthesis Comparison
Method | Conditions | Time | Yield (%) | Energy Input (kW·h/mol) |
---|---|---|---|---|
Conventional Reflux | Toluene, reflux, 12-24 h | 720-1440 min | 65-75 | 3.6-7.2 |
Microwave (Solvent-free) | 150 W, 140°C, no solvent | 5-15 min | 88-95 | 0.0125-0.0375 |
Microwave (NMP solvent) | 180°C, closed vessel, 300 W | 20-30 min | 90-95 | 0.10-0.15 |
Chiral 1-(2-methylpyridin-3-yl)imidazolidin-2-ones with stereogenic centers at C4 or C5 are accessible through ionic liquid-anchored catalysts enabling enantioselective transformations. A prominent strategy employs imidazolidinone-based chiral auxiliaries derived from ephedrine, immobilized in imidazolium ionic liquids (e.g., [BMIM][PF₆]). These catalysts facilitate asymmetric alkylations of 4-substituted imidazolidinones via enolate intermediates with diastereomeric ratios up to 98:2 [7].
The copper-bis(oxazoline)/ionic liquid system catalyzes asymmetric olefin diamination. Styrene derivatives react with N-(2-methylpyridin-3-yl)ureas in [EMIM][NTf₂] at 40°C using Cu(OTf)₂/(R,R)-Ph-BOX (5 mol%). This method constructs chiral imidazolidinones with vicinal diamino functionalities in 82-90% yield and 88-95% ee. The ionic liquid enhances catalyst stability, allowing 5-7 recycling cycles without significant loss of enantioselectivity (<2% ee reduction) [7].
Table 4: Enantioselective Synthesis Using Ionic Liquid-Supported Catalysts
Catalyst System | Reaction Type | ee (%) | d.r. | Reusability (Cycles) |
---|---|---|---|---|
Ephedrine-imidazolidinone/[BMIM][PF₆] | Enolate alkylation | 90-95 | 95:5 | 3 |
Cu(OTf)₂/Ph-BOX/[EMIM][NTf₂] | Olefin diamination | 88-95 | - | 5-7 |
Ru-PHOX/[BMPy][BF₄] | Asymmetric hydrogenation | 92 | - | 4 |
Solid-phase synthesis enables rapid generation of 1-(2-methylpyridin-3-yl)imidazolidin-2-one libraries through resin-bound intermediates. The Wang resin-based strategy begins with immobilization of Fmoc-protected 3-amino-2-methylpyridine via carboxylic acid linkers. After Fmoc deprotection, the resin-bound amine reacts with 2-(Boc-amino)ethyl bromide to install the ethylene diamine unit. Subsequent Boc deprotection followed by urea formation with resin-bound aryl isocyanates and acidolytic cleavage (TFA/DCM) delivers diverse 1,3-disubstituted derivatives in 75-85% purity without chromatography [3] .
Sulfonamide-based resins offer an alternative anchor. 2-Methyl-3-(sulfonamido)pyridine is linked to sulfonyl chloride-functionalized polystyrene. Nucleophilic displacement with 2-azidoethylamine, Staudinger reduction to the diamine, and on-resin urea cyclization with triphosgene afford the target heterocycle. Cleavage with thiophenolate releases analogs with variable substituents at N3, enabling synthesis of 48 analogs in parallel with average yields of 70% and >90% purity after precipitation [3].
Table 5: Solid-Phase Strategies for Library Synthesis
Resin Type | Anchor Chemistry | Key Steps | Analog Diversity Scope | Average Yield |
---|---|---|---|---|
Wang resin | Ester linkage | Fmoc deprotection → Alkylation → Urea cyclization → TFA cleavage | N3-Aryl, N3-alkyl | 78% |
Sulfonyl chloride resin | Sulfonamide linkage | Azide displacement → Reduction → Triphosgene cyclization → Thiophenolate cleavage | N3-Heteroaryl, N3-benzyl | 70% |
Rink amide resin | Amide bond | Alloc deprotection → Isocyanate coupling → Cyclization → TFA cleavage | 4,5-Disubstituted derivatives | 82% |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9